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Compound of Interest

Compound Name: Twistane

Cat. No.: B1239035 Get Quote

Welcome to the technical support center for computational prediction of twistane reaction

outcomes. This resource is designed for researchers, scientists, and drug development

professionals who are using computational tools to investigate the reactivity of twistane and its

derivatives. Here you will find frequently asked questions (FAQs), troubleshooting guides, and

reference experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)
Q1: Are there specific software tools designed for predicting twistane reaction outcomes?

No, there are currently no computational tools specifically designed for predicting the outcomes

of reactions involving twistane. Due to the unique and highly strained nature of the twistane
framework, researchers typically employ general-purpose computational chemistry software

and methodologies. The choice of tool depends on the specific research question, available

computational resources, and the desired level of accuracy.

The two main approaches are:

Quantum Mechanics (QM) Methods: Tools like Gaussian, ORCA, GAMESS, and Spartan are

used to model the reaction at a fundamental level.[1][2] Density Functional Theory (DFT) is

the most common method within this category, offering a good balance between accuracy

and computational cost for studying reaction mechanisms, transition states, and reaction

energies.[3] This approach is highly recommended for novel or poorly understood twistane
reactions.
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Machine Learning (ML) & AI Tools: Platforms such as Chemprop, DeepRXN, and IBM RXN

predict reaction outcomes based on vast datasets of known chemical reactions.[4][5][6]

While powerful for common reaction types, their predictive accuracy for highly specialized

and underrepresented structures like twistane may be limited.[7] They are best used when

exploring reactions analogous to well-documented transformations.

Q2: What are the primary challenges when computationally modeling reactions of strained

molecules like twistane?

Modeling strained systems like twistane presents several key challenges:[8]

Self-Consistent Field (SCF) Convergence: The high degree of strain can make it difficult for

DFT calculations to converge, a common issue when locating transition states.[3]

Accurate Strain Energy: Correctly calculating the strain energy is crucial for accurate

reaction thermodynamics. Specialized tools and methods exist to analyze molecular strain.

[9]

Basis Set and Functional Selection: The choice of the DFT functional and basis set

significantly impacts the accuracy of the results. There is no single "best" functional, and the

choice may require validation against experimental data or higher-level theoretical methods.

Conformational Complexity: Although rigid, twistane derivatives can have multiple

conformers that need to be considered, especially for flexible substituents.

Competing Reaction Pathways: The high energy of twistane intermediates can lead to

complex reaction landscapes with multiple competing pathways and potential for unexpected

rearrangements.

Q3: Which DFT functional and basis set should I start with for my twistane calculations?

A good starting point for exploratory studies on twistane reactions is the B3LYP functional with

the 6-31G(d) basis set. This combination is well-benchmarked and provides a reasonable

balance of speed and accuracy for geometry optimizations and frequency calculations.[3] For

higher accuracy in energy calculations, it is advisable to use a larger basis set, such as 6-

311+G(d,p) or a member of the correlation-consistent family (e.g., cc-pVTZ). For potentially
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challenging systems, hybrid meta-GGA functionals like M06-2X can offer improved accuracy for

main-group chemistry.[3]

Q4: My geometry optimization or transition state search is failing to converge. What should I

do?

Convergence failure is a common problem, especially for strained and complex molecules.[3]

Please refer to the detailed troubleshooting guide in the next section for a step-by-step

approach to resolving these issues. The general workflow involves checking the initial

geometry, adjusting the SCF algorithm, trying different optimization algorithms, and

systematically refining the level of theory.

Troubleshooting Guides
Guide 1: Resolving SCF Convergence Failures
Self-Consistent Field (SCF) convergence issues are a frequent hurdle. Follow these steps to

troubleshoot:
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Step Action Description

1 Check Initial Geometry

Ensure your starting molecular

geometry is chemically

reasonable. A poor initial

structure, such as one with

unrealistic bond lengths or

angles, is a common cause of

failure. Consider pre-optimizing

with a faster, lower-level

method (like semi-empirical or

a smaller basis set).

2
Use a More Robust SCF

Algorithm

Most quantum chemistry

software allows you to modify

the SCF algorithm. For

Gaussian, try SCF=qc

(quadratic convergence) or

SCF=xqc (a combination of

algorithms). These can be

more effective than the default

for difficult cases.

3 Increase SCF Cycles

The default number of SCF

cycles may be insufficient.

Increase the maximum number

of cycles (e.g.,

SCF=maxcycle=512 in

Gaussian).

4 Improve the Initial Guess Use the converged

wavefunction from a

successful calculation at a

lower level of theory as the

initial guess for your higher-

level calculation. For example,

use the results from a

B3LYP/6-31G(d) calculation as
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the starting point for a M06-

2X/cc-pVTZ calculation.

5 Dampen SCF Oscillations

If the SCF energy is oscillating,

level shifting or damping

algorithms can help. In

Gaussian, this can be invoked

with SCF=vshift=N or

SCF=damp.

Guide 2: Troubleshooting Geometry Optimization &
Transition State Searches
If the SCF is converging but the geometry optimization still fails, consider the following

strategies:
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Step Action Description

1 Use Cartesian Coordinates

For highly strained or cyclic

systems, optimizing in

Cartesian coordinates

(opt=cartesian) can sometimes

be more stable than using

internal coordinates.

2 Recalculate Force Constants

Force constants are used to

guide the optimization

algorithm. If the optimization is

taking many steps without

converging, recalculating the

force constants can help

(opt=calcfc at the start, or

opt=calcall periodically).

3 Use a Different Optimizer

If the default RFO (Rational

Function Optimization)

algorithm fails, try a different

one. The Berny optimizer is the

default in Gaussian. For

difficult cases, a gradient-

descent-based algorithm might

be more robust, albeit slower.

4
For Transition States (TS):

Verify the Structure

Ensure your initial TS guess

has one and only one

imaginary frequency

corresponding to the reaction

coordinate. If not, the search

will fail. Visualize the imaginary

frequency to confirm it

represents the desired bond-

forming/breaking process.

5 For Transition States (TS):

Refine the Search Method

If a simple TS search (opt=ts)

fails, use a more robust

method like a QST2 (reactant
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and product input) or QST3

(reactant, product, and TS

guess input) search. For very

complex reactions, a potential

energy surface scan along the

suspected reaction coordinate

can help locate a suitable

starting structure for the TS

search.

Data Presentation: Performance of Common DFT
Functionals
The choice of DFT functional is critical for obtaining accurate reaction barrier heights. The

following table summarizes the typical performance of several common functionals for organic

reactions. The Mean Absolute Error (MAE) provides a measure of the average deviation from

high-level benchmark calculations or experimental data.
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Functional Type
Typical MAE
(kcal/mol)

Notes

B3LYP Hybrid-GGA 2.0 - 5.0

A widely used and

robust functional,

good as a starting

point.[3]

M06-2X Hybrid-meta-GGA 1.5 - 3.5

Generally provides

higher accuracy for

main-group chemistry

and non-covalent

interactions.[3]

ωB97X-D

Range-separated

Hybrid-GGA with

dispersion correction

1.0 - 3.0

Often performs very

well for reaction

barriers and systems

where dispersion

forces are important.

PBE0 Hybrid-GGA 2.0 - 4.5

A parameter-free

hybrid functional,

often a good choice

for general-purpose

calculations.

Note: Performance can vary significantly depending on the specific reaction class. Validation

for your system of interest is always recommended.

Experimental Protocols
Computational predictions should ideally be validated against experimental data. Below is a

summarized protocol for a known synthesis of twistane, which can serve as a benchmark for

computational studies.

Reference Experiment: Synthesis of Twistane (Deslongchamps, 1967)

This multi-step synthesis starts from a cis-decalin diketone. A key step involves an

intramolecular aldol condensation to form the twistane skeleton.
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Step 1: Monoketalization of Diketone

Reactants: Starting diketone, triethyl orthoformate, anhydrous ethanol, p-toluenesulfonic

acid.

Procedure: The diketone is dissolved in ethanol with p-toluenesulfonic acid and cooled to -20

°C. Cooled triethyl orthoformate is added, and the reaction is maintained below 0 °C for 1

hour. The reaction is quenched with a saturated potassium carbonate solution and worked

up. The product is purified via column chromatography.[4]

Step 2: Birch Reduction

Reactants: Monoketal product from Step 1, tetrahydrofuran, ethanol, liquid ammonia, lithium

metal.

Procedure: The monoketal is dissolved in a mixture of THF and ethanol, followed by the

addition of liquid ammonia. Lithium metal is added portion-wise over 3 hours to effect the

reduction.[4]

Step 3: Mesylation and Hydrolysis

Reactants: Product from Step 2, dichloromethane, pyridine, methanesulfonyl chloride, oxalic

acid.

Procedure: The diol is first mesylated using methanesulfonyl chloride in

pyridine/dichloromethane at -10 °C. The protecting ketal group is then hydrolyzed with oxalic

acid in an ether/water mixture.

Step 4: Intramolecular Aldol Condensation

Reactants: Keto-mesylate from Step 3, sodium hydride, dioxane.

Procedure: The keto-mesylate is treated with sodium hydride in refluxing dioxane for 5 hours

to induce the ring-closing aldol condensation, forming the twistane skeleton.

Step 5 & 6: Thioacetalization and Desulfurization
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Reactants: Product from Step 4, 1,2-ethanedithiol, BF₃·OEt₂, acetic acid, Raney nickel,

ethanol.

Procedure: The resulting ketone is converted to a thioacetal, which is then desulfurized using

Raney nickel in refluxing ethanol to yield the final twistane hydrocarbon.[4]

Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to predicting

twistane reaction outcomes.
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Computational Workflow for Reaction Prediction

Define Reaction:
Reactants, Products, Conditions

Select Computational Method
(QM vs. ML)

Perform QM Calculation
(e.g., DFT)

QM Path
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(Minima, Transition States)

Calculate Reaction Profile
(Energies, Barriers)

Analyze Results &
Predict Outcome

Experimental Validation
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Caption: General workflow for predicting reaction outcomes using quantum mechanics.
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Troubleshooting Logic for Failed Optimization

Optimization Fails

Is Initial Geometry
Reasonable?

Refine Geometry
(e.g., pre-optimize at lower level)

No

Did SCF Converge?

Yes

Apply SCF Fixes
(e.g., SCF=qc, maxcycle)

No

Change Optimizer
(e.g., opt=cartesian, calcfc)

Yes

Optimization Converges

Click to download full resolution via product page

Caption: Decision tree for troubleshooting failed geometry optimizations.
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Key Factors in Twistane Reactivity

Twistane System

Ring Strain Energy Steric Hindrance Electronic Effects
(Substituents)

Reaction Outcome
(Kinetics & Thermodynamics)

Click to download full resolution via product page

Caption: Logical relationship of factors influencing twistane reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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